Home > Products > Screening Compounds P64147 > 1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide
1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide - 2176124-54-0

1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-3053547
CAS Number: 2176124-54-0
Molecular Formula: C15H18N6O2
Molecular Weight: 314.349
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-methyl-6-oxo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a small molecule identified as a potential antagonist of constitutively active Gsα proteins. [, ] These proteins are implicated in various human diseases, including McCune-Albright Syndrome (MAS) and certain endocrine tumors. [, ]

Mechanism of Action

While the precise mechanism of action is yet to be fully elucidated, 1-methyl-6-oxo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is hypothesized to bind to a specific region near the R231 residue of Gsα. [, ] This binding potentially interferes with the constitutive activation of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. [, ] This mechanism is suggested to be distinct from the actions of compounds that target downstream components of the Gsα signaling pathway. []

Applications

The primary application of 1-methyl-6-oxo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide, as identified in the provided literature, is in scientific research exploring potential treatments for diseases associated with constitutively active Gsα. [, ] Specifically, this compound shows promise as a lead compound for developing drugs targeting MAS and certain endocrine tumors. [, ]

3-(1-{3-[5-(1-Methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile

    Compound Description: This compound is mentioned as a potential anti-cancer agent. [] Further details about its specific mechanisms or activities are not provided in the provided abstracts.

    Compound Description: LAH-1 is a potent c-Met inhibitor with nanomolar activity against the MET kinase. [] It exhibits antiproliferative activity, especially against EBC-1 cells, and modulates the HGF/c-Met pathway. This compound induces cell apoptosis and inhibits colony formation, cell migration, and invasion. It possesses favorable in vitro ADME properties and acceptable in vivo PK parameters. []

    Compound Description: This compound demonstrated the ability to significantly decrease cAMP levels in HEK cells overexpressing the constitutively active Gs-R201H allele. [] It showed potential as an inhibitor of constitutively active Gsα, which is implicated in disorders like McCune-Albright Syndrome. [] It did not significantly affect basal cAMP levels in cells with wild-type Gs constructs. []

N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

    Compound Description: Similar to the previous compound, this molecule also showed the ability to reduce cAMP levels in HEK cells expressing constitutively active Gs-R201H. [] It is also considered a potential lead compound for developing antagonists of mutant Gs proteins. []

Properties

CAS Number

2176124-54-0

Product Name

1-methyl-6-oxo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

1-methyl-6-oxo-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridazine-3-carboxamide

Molecular Formula

C15H18N6O2

Molecular Weight

314.349

InChI

InChI=1S/C15H18N6O2/c1-20-14(22)5-4-11(19-20)15(23)17-10-12-16-7-6-13(18-12)21-8-2-3-9-21/h4-7H,2-3,8-10H2,1H3,(H,17,23)

InChI Key

MEVGTEKMOFHCFX-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=NC=CC(=N2)N3CCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.